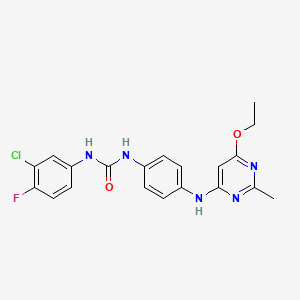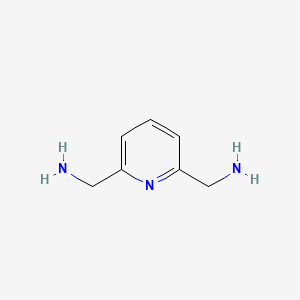
2,6-Pyridinedimethanamine
Vue d'ensemble
Description
2,6-Pyridinedimethanamine (PDM) is an organic compound belonging to the class of pyridines, which are aromatic heterocyclic compounds containing six carbon atoms and one nitrogen atom. PDM is an important organic compound due to its wide range of applications in research and industry. It is used in the synthesis of various organic compounds, as a catalyst in chemical reactions, and as a reagent for the preparation of inorganic compounds. PDM is also used in the pharmaceutical industry for the synthesis of drugs and other therapeutic agents.
Applications De Recherche Scientifique
2,6-Pyridinedimethanamine is widely used in scientific research. It has been used in the synthesis of various organic compounds, such as amides, esters, and carboxylic acids. It is also used in the synthesis of inorganic compounds, such as metal complexes and coordination polymers. 2,6-Pyridinedimethanamine is also used as a catalyst in organic reactions, such as the synthesis of polymers and the preparation of functionalized materials.
Mécanisme D'action
The mechanism of action of 2,6-Pyridinedimethanamine is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, meaning that it is able to form a bond with an electron pair from a Lewis base. This bond is then used to catalyze a reaction, such as the formation of a carbon-carbon bond.
Effets Biochimiques Et Physiologiques
2,6-Pyridinedimethanamine has been shown to have a number of biochemical and physiological effects. In laboratory studies, 2,6-Pyridinedimethanamine has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to increase the activity of certain enzymes, such as those involved in the detoxification of drugs and carcinogens.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-Pyridinedimethanamine has several advantages as a reagent for laboratory experiments. It is relatively inexpensive and easy to obtain. It is also non-toxic and has a low boiling point, making it easy to handle and store. However, 2,6-Pyridinedimethanamine is not very soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
The potential applications of 2,6-Pyridinedimethanamine are far-reaching. One possible future direction is the development of new methods for the synthesis of 2,6-Pyridinedimethanamine and related compounds. Another possibility is the use of 2,6-Pyridinedimethanamine in the synthesis of drugs and other therapeutic agents. Additionally, further research is needed to better understand the biochemical and physiological effects of 2,6-Pyridinedimethanamine, as well as its mechanism of action. Finally, 2,6-Pyridinedimethanamine could be explored as a potential catalyst for organic reactions, such as the synthesis of polymers and the preparation of functionalized materials.
Propriétés
IUPAC Name |
[6-(aminomethyl)pyridin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAKSBRUOMUBFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)CN)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Pyridinedimethanamine | |
Synthesis routes and methods
Procedure details





Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

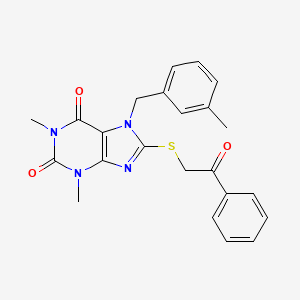
![2-Methyl-N-[(3-methyl-2-thienyl)methyl]-1-propanamine hydrochloride](/img/no-structure.png)
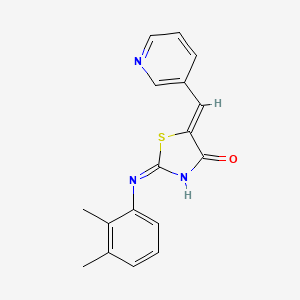
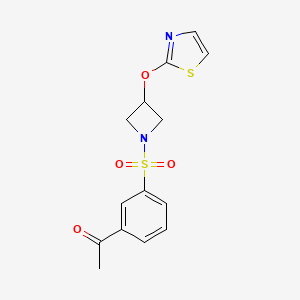
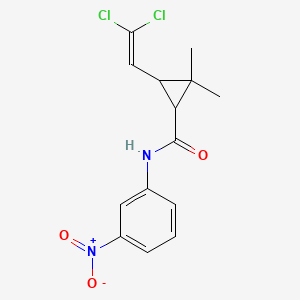
![2-(2,4-dichlorophenoxy)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide](/img/structure/B2918609.png)
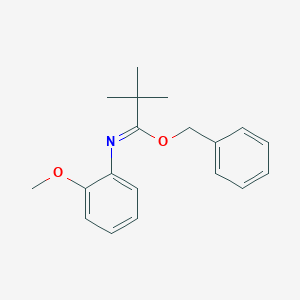
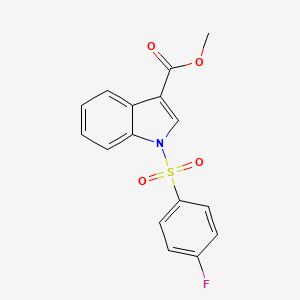
![N-([1,1'-biphenyl]-2-yl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2918614.png)
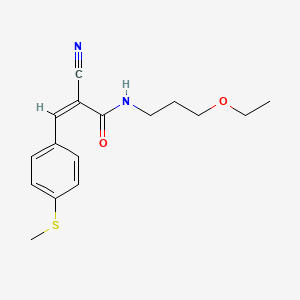
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2918618.png)
![5-bromo-7H-benzo[c]carbazole](/img/structure/B2918619.png)
![(E)-dimethyl 5-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)isophthalate](/img/structure/B2918623.png)
